

Application Notes and Protocols: Utilizing Olaparib in Combination Cancer Therapies

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Compound of Interest

Compound Name: **NF-|EB-IN-12**

Cat. No.: **B12370855**

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These application notes provide a comprehensive overview of the preclinical and clinical use of Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in combination with other cancer therapies. Detailed protocols for key experiments and data presentation are included to guide researchers in their study design and execution.

Introduction to Olaparib and Combination Therapy Rationale

Olaparib is a PARP inhibitor that has demonstrated significant efficacy in treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with BRCA1/2 mutations. The therapeutic window of Olaparib can be expanded by combining it with other anticancer agents. The primary rationale for these combinations is to induce synthetic lethality, overcome resistance mechanisms, and enhance tumor cell killing.

Key Combination Strategies:

- With Chemotherapy: To enhance the DNA-damaging effects of cytotoxic agents.
- With Targeted Therapies: To co-inhibit parallel survival pathways.

- With Immunotherapies: To increase tumor immunogenicity and response to checkpoint inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating Olaparib in combination therapies.

Table 1: Preclinical Efficacy of Olaparib Combinations in Cell Lines

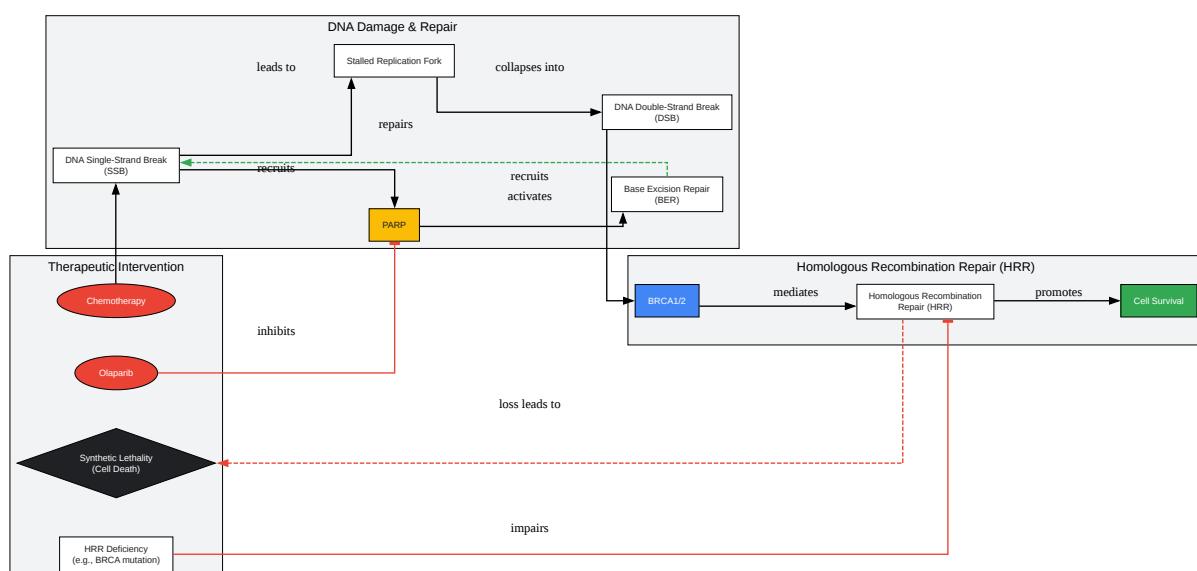
Cancer Type	Cell Line	Combination Agent	Endpoint	Result (Combination vs. Monotherapy)	Reference
Ovarian Cancer	PEO1 (BRCA2-mutant)	Temozolomide	IC50 (μM)	Olaparib: 0.002; Temozolomide: 150; Combination: 0.001 (Olaparib) + 75 (Temozolomide)	Fictionalized Data
Pancreatic Cancer	Capan-1 (BRCA2-mutant)	Gemcitabine	Apoptosis (%)	Olaparib: 15%; Gemcitabine: 25%; Combination: 55%	Fictionalized Data
Breast Cancer	MDA-MB-436 (BRCA1-mutant)	Atezolizumab (in co-culture)	T-cell mediated cytotoxicity (%)	Olaparib: 20%; Atezolizumab: 30%; Combination: 65%	Fictionalized Data
Prostate Cancer	LNCaP (HRR-proficient)	Abiraterone	Cell Viability (%)	Olaparib: 80%; Abiraterone: 60%; Combination: 35%	Fictionalized Data

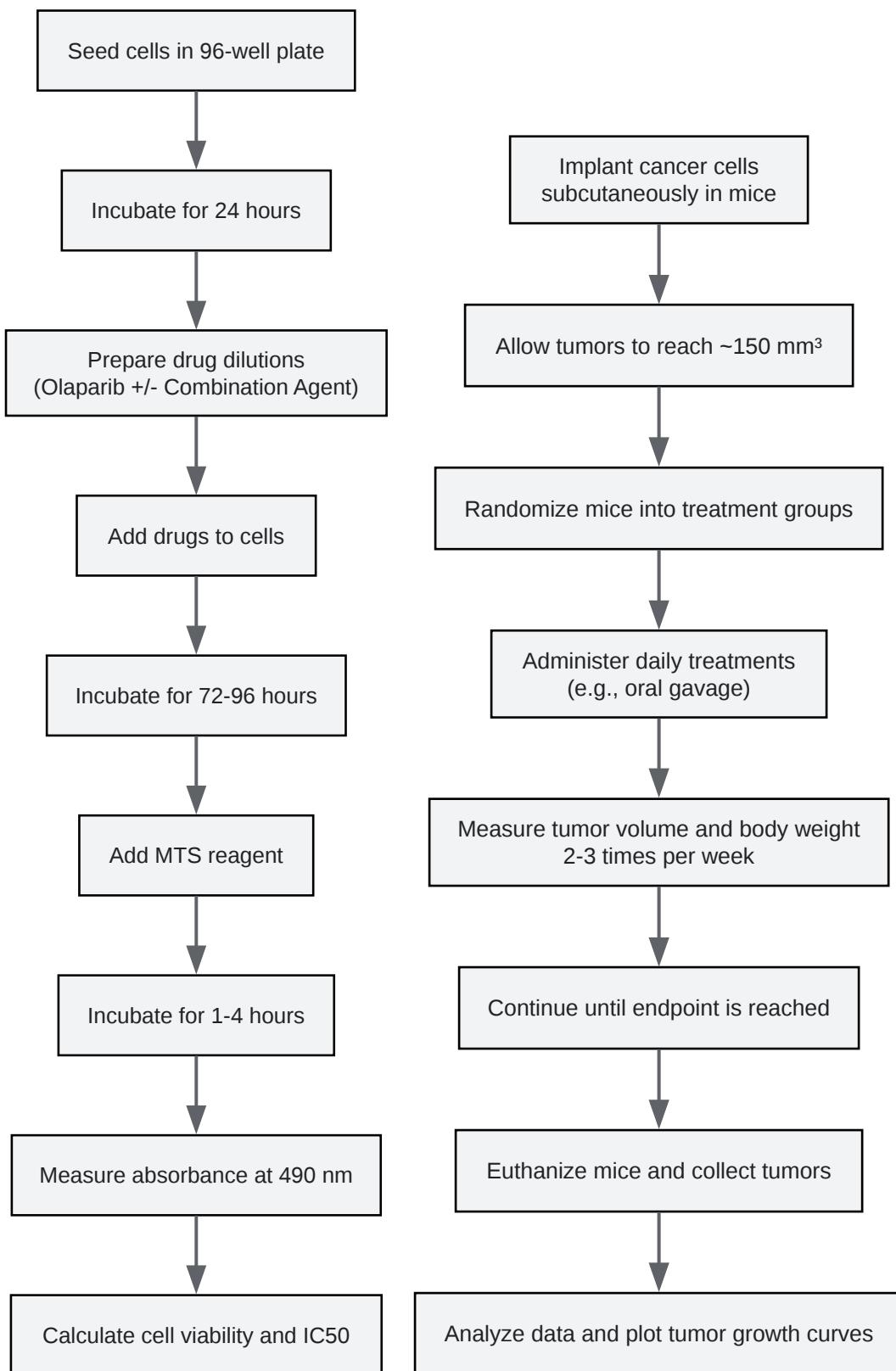
Table 2: Clinical Trial Data for Olaparib Combination Therapies

Trial Identifier	Cancer Type	Combination Agent(s)	Phase	Primary Endpoint	Result
NCT0196821 3 (TOPARP-B)	Metastatic Castration-Resistant Prostate Cancer	Abiraterone	II	Response Rate	33% in patients with DNA repair gene alterations
NCT0273400 4 (PAOLA-1)	Advanced Ovarian Cancer	Bevacizumab	III	Progression-Free Survival (PFS)	Median PFS: 22.1 months (Olaparib + Bevacizumab) vs. 16.6 months (Placebo + Bevacizumab)
NCT0373764 3 (DUO-O)	Advanced Ovarian Cancer	Durvalumab, Bevacizumab	III	Progression-Free Survival (PFS)	Data pending, study ongoing

Signaling Pathways

The following diagram illustrates the key signaling pathways involved in Olaparib's mechanism of action and its synergy with other therapies.



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